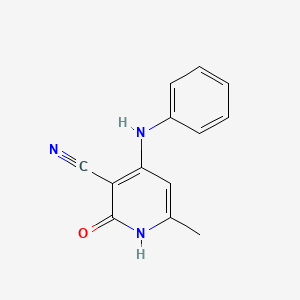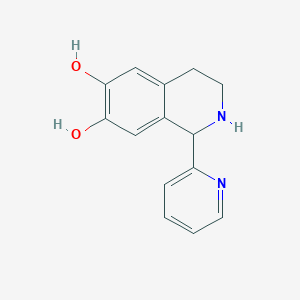
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is a heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an analgesic.
Industry: It is used in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotective effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
1,8-Naphthyridine: Another heterocyclic compound with diverse biological activities and applications in medicinal chemistry.
Uniqueness
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
属性
CAS 编号 |
600647-73-2 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C14H14N2O2/c17-12-7-9-4-6-16-14(10(9)8-13(12)18)11-3-1-2-5-15-11/h1-3,5,7-8,14,16-18H,4,6H2 |
InChI 键 |
SUYCURKUDLDFOG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



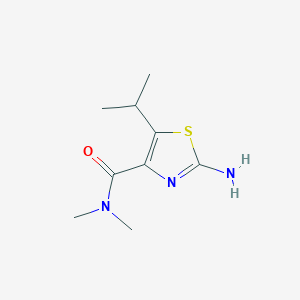
![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)
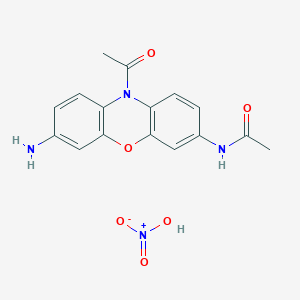
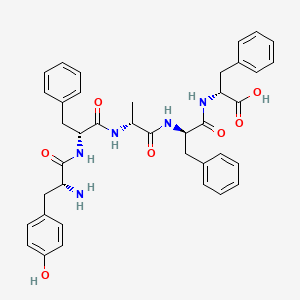

![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)

![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
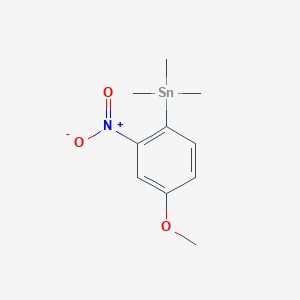

![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
